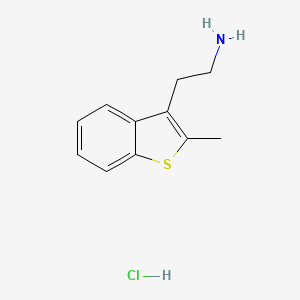

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

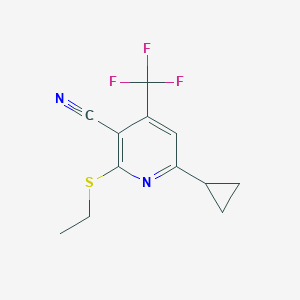

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is a chemical compound with the CAS Number: 2309571-54-6 . It has a molecular weight of 213.73 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11NS.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

A study synthesized a series of compounds, including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which are structurally related to 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride. These compounds were tested for their antimicrobial and antifungal properties, showing activities comparable to standard medicinal compounds like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

DNA Binding and Nuclease Activity

Research on Cu(II) complexes with ligands, including N-((1-methyl-1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, showed significant DNA binding propensity. These complexes exhibited minor structural changes in calf thymus DNA, suggesting potential applications in DNA-related research and therapy (Kumar et al., 2012).

Synthesis and Characterization of Derivatives

Studies have focused on synthesizing and characterizing derivatives of benzothiazole amides and ureas, which are structurally similar to 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride. These derivatives were tested for their inhibition activity against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising results (Pejchal, Štěpánková, & Drabina, 2011).

Catalytic Applications

Research involving chiral (imino)pyridine/phosphine palladium(II) complexes, using ligands like N-((pyridin-2-yl)methylene)ethanamine, has been conducted to explore their potential as catalysts in chemical reactions like methoxycarbonylation of styrene. This demonstrates the role of similar compounds in facilitating important chemical transformations (Ngcobo et al., 2021).

Histamine Receptor Antagonism

Compounds structurally related to 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride, specifically 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives, have been studied for their histamine H1 receptor antagonistic activity. These compounds showed varying degrees of antagonistic activity, indicating potential therapeutic applications (Walczyński et al., 1999).

Protection Against Toxicity in Astrocytes

A derivative, (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588), was studied for its protective effect against sodium nitroprusside-induced mitochondrial dysfunction and cell injury in astrocytes, suggesting neuroprotective applications (Phuagphong et al., 2004).

Synthesis of Amorphous Diarylethenes

Research on the synthesis of amorphous diarylethenes, including derivatives of 2-methyl-1-benzothiophen-3-yl, indicates their potential in photochemical applications. These compounds demonstrated reversible photocyclization reactions in the amorphous state, relevant for material sciences (Kim, Kawai, & Irie, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5H,6-7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIURZZBNQJNCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)

![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)

![N-[(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methyl]prop-2-enamide](/img/structure/B2364985.png)

![4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol](/img/structure/B2364987.png)

![3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2364991.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2364992.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2364994.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2364997.png)